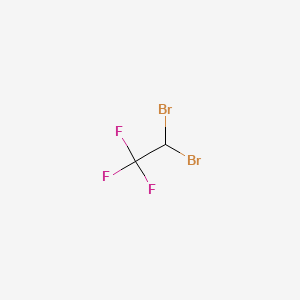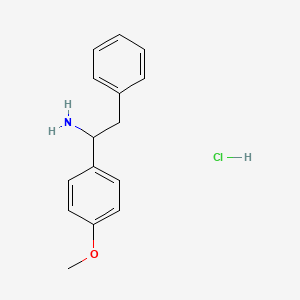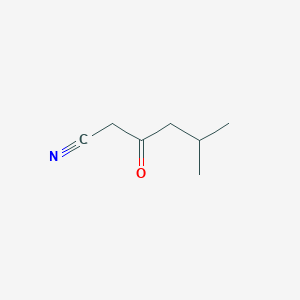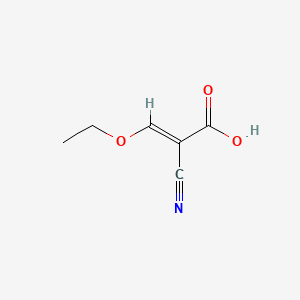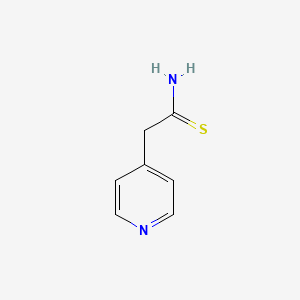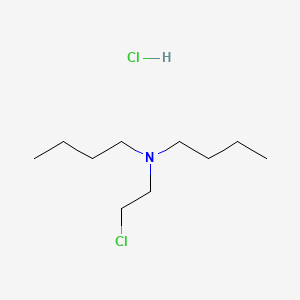
Dibutyl(2-chloroethyl)ammonium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dibutyl(2-chloroethyl)ammonium chloride, also known as 2-chloroethyl-N,N-dibutyl-ammonium chloride (CBDAC) is a quaternary ammonium salt. It is a cationic surfactant that is used in a variety of applications, including detergents, disinfectants, and as an anti-microbial agent. CBDAC is also used in the synthesis of other compounds, such as polymers and other surfactants.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Properties
Quaternary ammonium compounds, including Dibutyl(2-chloroethyl)ammonium chloride, are known for their antimicrobial properties. These compounds are used in a variety of consumer and industrial products to combat microbial growth. A comprehensive review highlighted the similarities in hazard profiles between different quaternary ammonium compounds, emphasizing their low systemic absorption, non-carcinogenic, non-genotoxic nature, and primarily local effects through irritation at high concentrations (A. Luz et al., 2020).
Mechanisms of Action
The mechanisms of action of cationic antiseptics, including quaternary ammonium compounds, vary substantially despite some similarities. This diversity is significant for their application in clinical and domestic settings, affecting their interaction with cell envelopes and implications for cross-resistance with other antimicrobials (P. Gilbert & L. E. Moore, 2005).
Environmental Considerations
The environmental interaction of nitrogen compounds like ammonium chloride with active chlorine, relevant to the use of this compound, has been studied for its potential to form hazardous byproducts such as nitrogen trichloride and dinitrogen monoxide. These findings are crucial for understanding the environmental impact of such compounds in chlorinated systems (T. Dokter, 1985).
Effects on Plant Growth
The impact of ammonium concentrations on plant growth, including the effects of compounds like this compound, has been reviewed, highlighting the differential responses across various plant species. This research is vital for agricultural applications and understanding the potential toxic effects of high ammonium levels (J. Gerendás et al., 1997).
Durability in Construction
Research on the durability of cement mortar systems exposed to ammonium chloride environments sheds light on the challenges faced by construction materials in the presence of such chemicals. This study provides insights into developing more resistant and sustainable materials for construction in aggressive environments (Sheba Babu et al., 2020).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for Dibutyl(2-chloroethyl)ammonium chloride involves the reaction of 2-chloroethylamine with dibutylamine in the presence of hydrochloric acid.", "Starting Materials": [ "2-chloroethylamine", "dibutylamine", "hydrochloric acid" ], "Reaction": [ "Add 2-chloroethylamine to a reaction flask", "Add dibutylamine to the reaction flask", "Add hydrochloric acid to the reaction flask", "Heat the reaction mixture to 80-90°C for 4-6 hours", "Cool the reaction mixture to room temperature", "Extract the product with diethyl ether", "Dry the organic layer with anhydrous sodium sulfate", "Filter the organic layer", "Concentrate the filtrate under reduced pressure to obtain Dibutyl(2-chloroethyl)ammonium chloride as a white solid" ] } | |
| 4535-81-3 | |
Molekularformel |
C10H23Cl2N |
Molekulargewicht |
228.20 g/mol |
IUPAC-Name |
dibutyl(2-chloroethyl)azanium;chloride |
InChI |
InChI=1S/C10H22ClN.ClH/c1-3-5-8-12(10-7-11)9-6-4-2;/h3-10H2,1-2H3;1H |
InChI-Schlüssel |
OWFDMTIOBATGBR-UHFFFAOYSA-N |
SMILES |
CCCCN(CCCC)CCCl.Cl |
Kanonische SMILES |
CCCC[NH+](CCCC)CCCl.[Cl-] |
| 4535-81-3 | |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


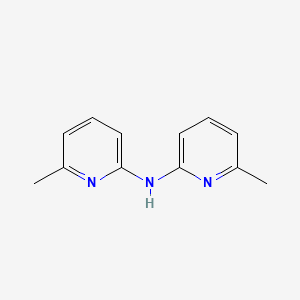
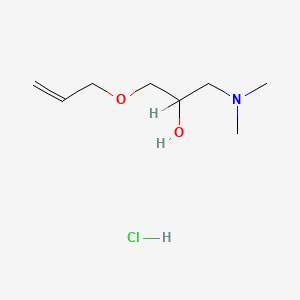
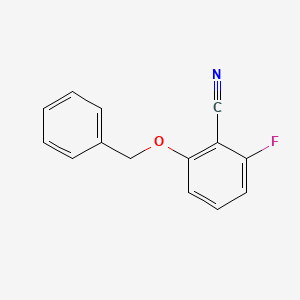
![1-[3-(Dimethylamino)propyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B1274186.png)

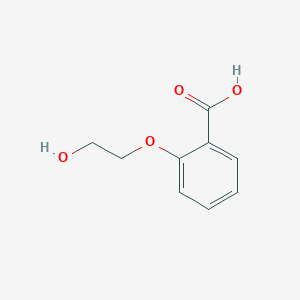
![4-[(2-Acetylphenyl)amino]-4-oxobutanoic acid](/img/structure/B1274194.png)
